

Geranyl Crotonate: A Versatile Chemical Intermediate in Research and Development

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Compound of Interest

Compound Name: Geranyl crotonate

Cat. No.: B1604941

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Geranyl crotonate, a terpene ester, is a valuable chemical intermediate with applications in fragrance synthesis, polymer chemistry, and as a scaffold for the development of novel bioactive molecules. Its unique structure, combining a lipophilic geranyl moiety and a reactive crotonate group, offers multiple sites for chemical modification. This document provides detailed application notes on the use of **Geranyl crotonate** as a chemical intermediate and protocols for its synthesis and subsequent modification.

Introduction

Geranyl crotonate is an ester formed from geraniol, a naturally occurring acyclic monoterpene alcohol, and crotonic acid.^[1] It is a colorless liquid with a characteristic sweet, fruity, and slightly herbaceous odor, which has led to its primary commercial use in the fragrance industry.^{[2][3]} Beyond its aromatic properties, the chemical structure of **Geranyl crotonate** presents significant opportunities for synthetic chemists. The presence of multiple carbon-carbon double bonds and an ester functional group allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.^[1]

In the context of drug development, the geranyl group is of particular interest due to its presence in numerous natural products with demonstrated biological activity.[4] The lipophilic nature of the geranyl tail can enhance membrane permeability and facilitate interaction with intracellular targets. Furthermore, the ester linkage in **Geranyl crotonate** can be exploited in prodrug design, where enzymatic or chemical hydrolysis can release an active molecule in a controlled manner.[5]

Physicochemical Data

A summary of the key physicochemical properties of **Geranyl crotonate** is presented in Table 1.

Property	Value	Reference
IUPAC Name	[(2E)-3,7-dimethylocta-2,6-dien-1-yl] (2E)-but-2-enoate	[1]
CAS Number	56172-46-4	[1]
Molecular Formula	C ₁₄ H ₂₂ O ₂	[1]
Molecular Weight	222.32 g/mol	[1]
Appearance	Colorless mobile liquid	[6]
Boiling Point	~128 °C at 0.10 inch absolute pressure	[6]
Specific Gravity	~0.914 at 25°C	[6]

Applications as a Chemical Intermediate

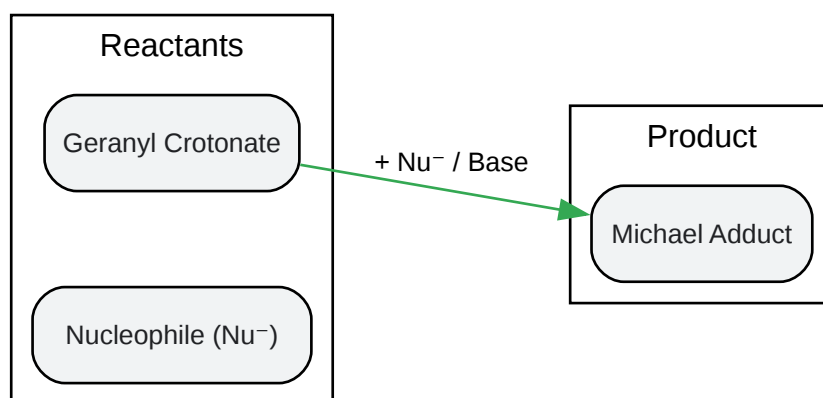
The reactivity of **Geranyl crotonate** at both the crotonate and geranyl moieties makes it a versatile precursor for the synthesis of a variety of organic compounds.

Michael Addition Reactions

The α,β -unsaturated carbonyl system of the crotonate group is an excellent Michael acceptor. [7] This allows for the conjugate addition of a wide range of nucleophiles, such as enolates, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds.[8][9] This

reaction is a powerful tool for introducing complexity and building molecular scaffolds for various applications, including the synthesis of pharmaceutical intermediates.

Diagram of Michael Addition on **Geranyl Crotonate**



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Caption: Michael addition of a nucleophile to **Geranyl crotonate**.

Synthesis of Bioactive Molecules

The geranyl group is a key structural motif in many natural products with interesting biological activities, including anticancer and anti-inflammatory properties.[4] **Geranyl crotonate** can serve as a starting material for the synthesis of these and other novel bioactive compounds. For instance, the geranyl moiety can be incorporated into other molecular frameworks through various chemical transformations.

One promising area of research is the development of geranylated compounds as potential anticancer agents. For example, derivatives of geraniol have been investigated for their ability to inhibit the activity of KRAS, a protein that is frequently mutated in various cancers and plays a central role in tumor cell proliferation and survival.[10][11]

Experimental Protocols

Protocol 1: Synthesis of Geranyl Crotonate via Fischer-Speier Esterification

This protocol is based on the classic Fischer-Speier esterification method, adapted from historical patents and modern laboratory practices.^[6]^[12]

Materials:

- Geraniol (1 mol equivalent)
- Crotonic acid (1.2 mol equivalent)
- p-Toluenesulfonic acid (p-TsOH) (0.05 mol equivalent)
- Toluene
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add geraniol, crotonic acid, p-TsOH, and toluene.
- Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Geranyl crotonate**.

Expected Yield and Characterization:

Parameter	Expected Result
Yield	70-85%
Appearance	Colorless oil
^1H NMR	Consistent with the structure of Geranyl crotonate
^{13}C NMR	Consistent with the structure of Geranyl crotonate
GC-MS	A major peak corresponding to the molecular weight of Geranyl crotonate (222.32 g/mol)

Protocol 2: Enzymatic Synthesis of Geranyl Crotonate

This protocol utilizes a lipase enzyme as a biocatalyst, offering a milder and more environmentally friendly alternative to acid-catalyzed esterification.[\[2\]](#)[\[3\]](#)

Materials:

- Geraniol (1 mol equivalent)
- Crotonic acid (1.5 mol equivalent)

- Immobilized lipase (e.g., Novozym 435)
- Hexane (or other suitable organic solvent)
- Molecular sieves (optional, to remove water)
- Shaking incubator or stirred reactor
- Filtration apparatus

Procedure:

- In a suitable reaction vessel, dissolve geraniol and crotonic acid in hexane.
- Add the immobilized lipase to the reaction mixture.
- If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards product formation.
- Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation for 24-48 hours.
- Monitor the reaction progress by GC.
- Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude **Geranyl crotonate**.
- Purify the product by column chromatography or vacuum distillation.

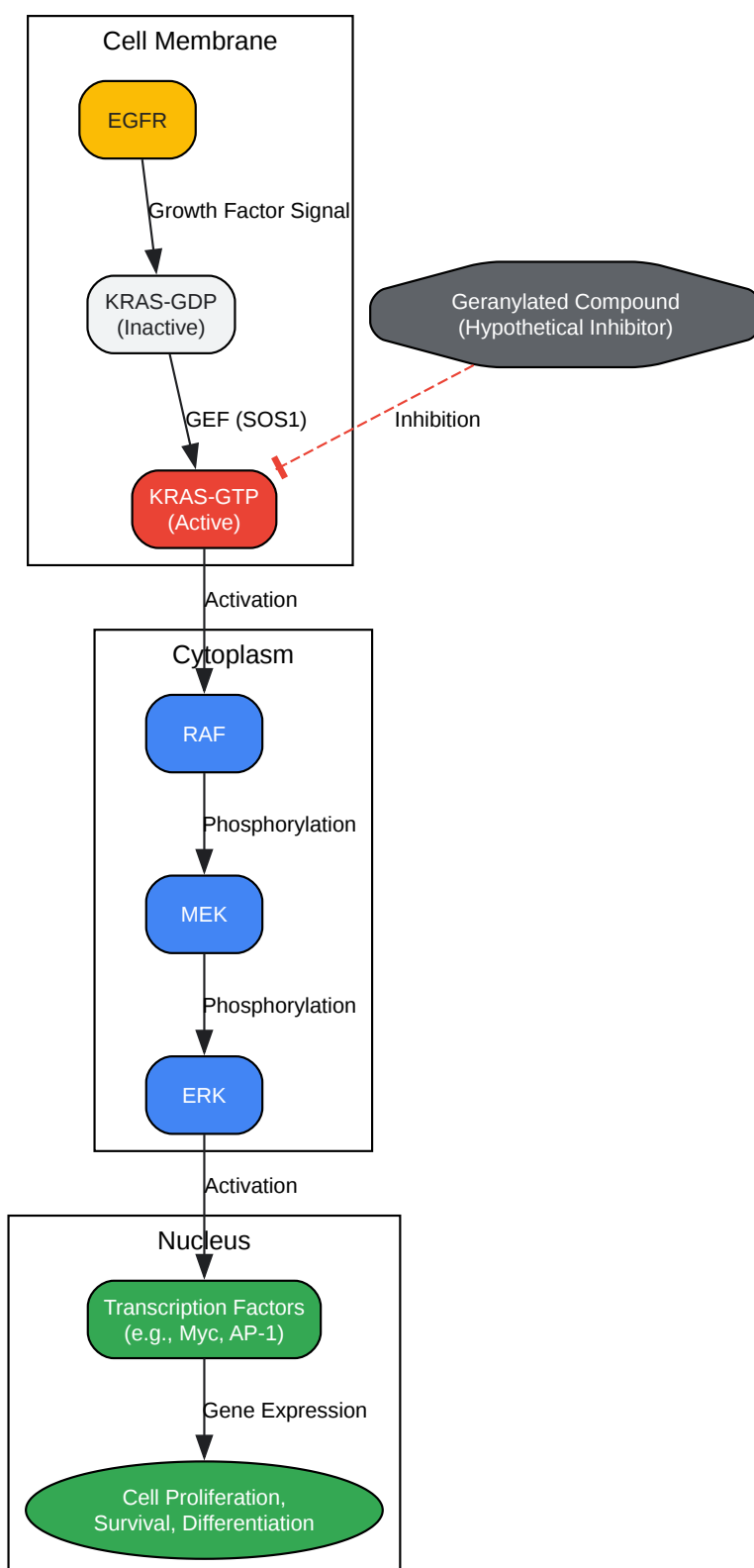
Quantitative Data for Enzymatic Synthesis:

Parameter	Value	Reference
Optimal Molar Ratio (Acid:Alcohol)	1.5:1	[2]
Optimal Temperature	50 °C	[2]
Enzyme Loading	10-15% (w/w)	[2]
Reaction Time	24-48 hours	[2]
Conversion Rate	>90%	[2]

Signaling Pathway: Potential Inhibition of KRAS Pathway by Geranylated Compounds

Geranylated compounds are being explored for their potential to inhibit oncogenic signaling pathways. One of the most critical pathways in cancer is the RAS-RAF-MEK-ERK pathway, which is frequently activated by mutations in the KRAS gene.[11] The diagram below illustrates this pathway and a hypothetical point of inhibition by a geranylated derivative.

KRAS Signaling Pathway and Potential Inhibition



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Caption: The KRAS signaling pathway and a potential point of inhibition.

Conclusion

Geranyl crotonate is a readily accessible and versatile chemical intermediate with significant potential beyond its traditional use in the fragrance industry. The protocols provided herein offer robust methods for its synthesis, and the application notes highlight its utility in Michael additions and as a scaffold for the development of bioactive molecules. Further research into the derivatization of **Geranyl crotonate** is warranted to explore its full potential in drug discovery and materials science.

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- To cite this document: BenchChem. [Geranyl Crotonate: A Versatile Chemical Intermediate in Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604941#use-of-geranyl-crotonate-as-a-chemical-intermediate]

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